molecular formula C11H18ClN3O3S B12722353 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-91-7

4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No.: B12722353
CAS No.: 122777-91-7
M. Wt: 307.80 g/mol
InChI Key: SCGMMFSERXDCAT-UHFFFAOYSA-N
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Description

4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a chemical compound with the molecular formula C11H18ClN3O3S It is known for its unique structure, which includes a morpholine ring, a propanamine chain, and a nitro-substituted thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride typically involves the reaction of morpholine with a suitable propanamine derivative, followed by the introduction of a nitro-substituted thiophene ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and pressures to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted thiophene compounds. These products can be further utilized in various applications depending on their chemical properties.

Scientific Research Applications

4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and propanamine chain can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Morpholinepropanamine, N-(2-nitro-3-thienyl)-, monohydrochloride
  • N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine, hydrochloride

Uniqueness

Compared to other similar compounds, this compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

122777-91-7

Molecular Formula

C11H18ClN3O3S

Molecular Weight

307.80 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-nitrothiophen-3-amine;hydrochloride

InChI

InChI=1S/C11H17N3O3S.ClH/c15-14(16)11-10(2-9-18-11)12-3-1-4-13-5-7-17-8-6-13;/h2,9,12H,1,3-8H2;1H

InChI Key

SCGMMFSERXDCAT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(SC=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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